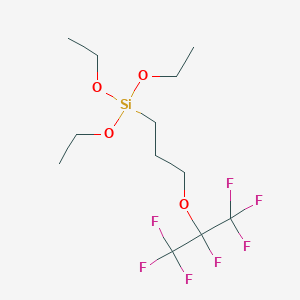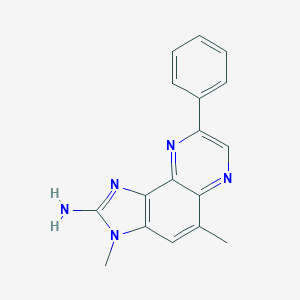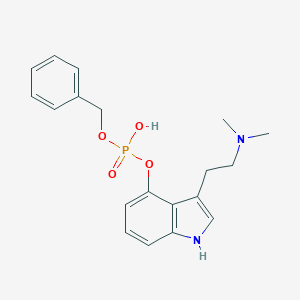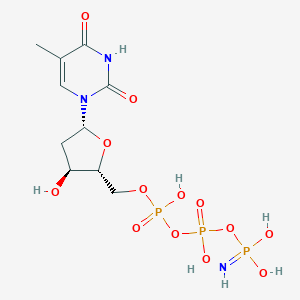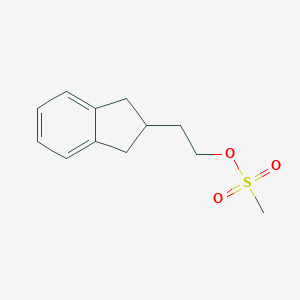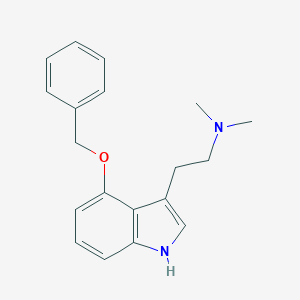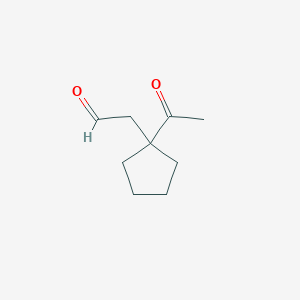
(1-Acetylcyclopentyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Acetylcyclopentyl)acetaldehyde is a chemical compound that has gained significant attention in the scientific community due to its unique chemical properties. This compound is a cyclopentyl derivative of acetaldehyde and is commonly used in the synthesis of various organic compounds. In
Mecanismo De Acción
The mechanism of action of (1-Acetylcyclopentyl)acetaldehyde is not fully understood. However, it is known to react with various functional groups such as alcohols, amines, and thiols. This reactivity makes it a useful intermediate in the synthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (1-Acetylcyclopentyl)acetaldehyde. However, it has been reported to have a low toxicity profile and is not known to cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Acetylcyclopentyl)acetaldehyde has several advantages for lab experiments. It is readily available, easy to handle, and has a high purity level. However, one of the limitations is its reactivity, which can make it difficult to handle in certain experiments.
Direcciones Futuras
There are several future directions for the use of (1-Acetylcyclopentyl)acetaldehyde in scientific research. One of the potential applications is in the development of new synthetic methodologies. It can also be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, (1-Acetylcyclopentyl)acetaldehyde is a unique chemical compound that has gained significant attention in the scientific community due to its reactivity and usefulness in the synthesis of various organic compounds. While there is limited information available on its biochemical and physiological effects, it has a low toxicity profile and is not known to cause any significant adverse effects. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Métodos De Síntesis
The synthesis of (1-Acetylcyclopentyl)acetaldehyde can be achieved through the reaction of cyclopentylmagnesium bromide with acetaldehyde. This reaction results in the formation of the desired compound along with the formation of magnesium bromide as a byproduct. The reaction can be carried out in anhydrous ether under controlled conditions to achieve high yields of the product.
Aplicaciones Científicas De Investigación
(1-Acetylcyclopentyl)acetaldehyde has been extensively used in scientific research due to its unique chemical properties. It is commonly used as an intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It has also been used as a reagent in the synthesis of chiral compounds and in the development of new synthetic methodologies.
Propiedades
Número CAS |
152090-38-5 |
|---|---|
Nombre del producto |
(1-Acetylcyclopentyl)acetaldehyde |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-(1-acetylcyclopentyl)acetaldehyde |
InChI |
InChI=1S/C9H14O2/c1-8(11)9(6-7-10)4-2-3-5-9/h7H,2-6H2,1H3 |
Clave InChI |
JPVBYAFIEOXPOM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCCC1)CC=O |
SMILES canónico |
CC(=O)C1(CCCC1)CC=O |
Sinónimos |
Cyclopentaneacetaldehyde, 1-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



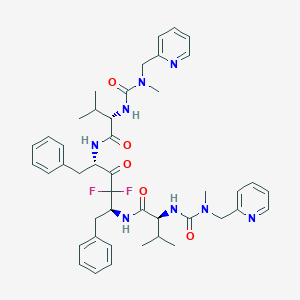
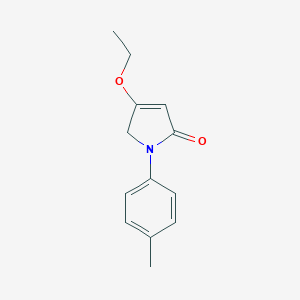

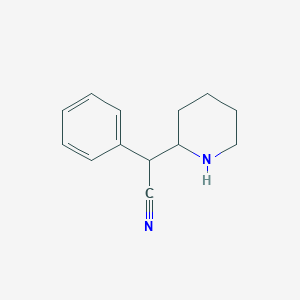
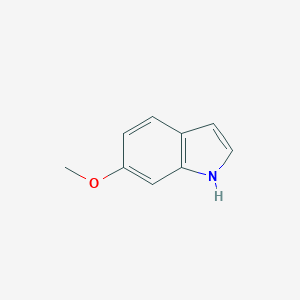
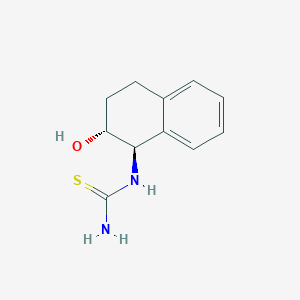
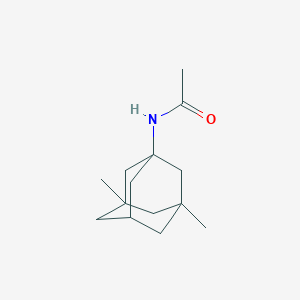
![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)
